REACTION_CXSMILES
|
[NH2:1][C:2]([O:9][CH:10]([CH3:12])[CH3:11])=[C:3]([C:7]#[N:8])[C:4](=[S:6])[NH2:5].OO>C(O)(C)C>[NH2:5][C:4]1[S:6][N:1]=[C:2]([O:9][CH:10]([CH3:12])[CH3:11])[C:3]=1[C:7]#[N:8]
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Name
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3-amino-2-cyano-3-isopropoxy-2-propenethioamide
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Quantity
|
123 g
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Type
|
reactant
|
Smiles
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NC(=C(C(N)=S)C#N)OC(C)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
OO
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The residue from the reaction was recrystallized from toluene
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NS1)OC(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |